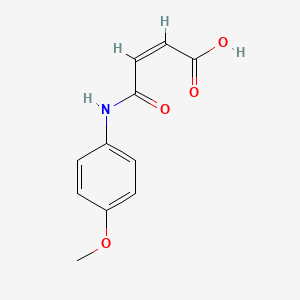

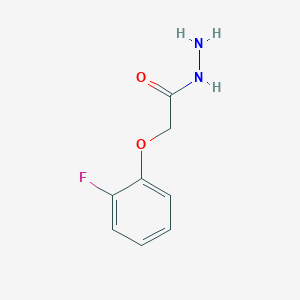

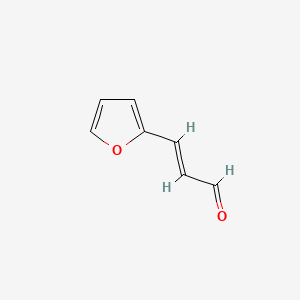

![molecular formula C13H18N2O4 B1300981 7-[(5-羟基吡啶-3-羰基)-氨基]-庚酸 CAS No. 325970-23-8](/img/structure/B1300981.png)

7-[(5-羟基吡啶-3-羰基)-氨基]-庚酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of kainoid amino acids from 7-azabicyclo[2.2.1]heptadienes is achieved through a tandem radical addition-homoallylic radical rearrangement, which is a key step in producing polysubstituted pyrrolidines and kainoid amino acids . Similarly, the synthesis of quinolone derivatives with antibacterial activity involves the design and synthesis of novel compounds with specific configurations, indicating the importance of stereochemistry in the synthesis of such compounds . The synthesis of a non-chiral 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, is achieved in six steps from a dibromohexanedioate precursor . These methods suggest that the synthesis of 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid would likely involve multi-step organic synthesis with careful attention to stereochemistry and functional group transformations.

Molecular Structure Analysis

The molecular structure of compounds similar to 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid is characterized by the presence of bicyclic and heterocyclic frameworks, as well as various functional groups that are crucial for biological activity . The stereochemistry and the specific substituents on these frameworks can significantly influence the properties and potential applications of the compounds. For example, the absolute stereochemistry at the 2-position of the pyrrolidine ring is critical for maintaining antibacterial activity in quinolonecarboxylic acids .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include radical addition, homoallylic radical rearrangement, oxidative cleavage, and double alkylation . These reactions are used to introduce and modify functional groups, which are essential for the biological activity of the compounds. The papers suggest that similar reactions could be involved in the synthesis and functionalization of 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid, such as water solubility and log P, are influenced by their molecular structures and the presence of specific functional groups . These properties are important for the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). The papers indicate that modifications to the molecular structure can be used to improve solubility and pharmacokinetic properties while maintaining potent biological activity .

科学研究应用

有机化学中的催化作用

具有与 7-[(5-羟基吡啶-3-羰基)-氨基]-庚酸类似官能团的化合物,如 L-脯氨酸及其衍生物,已被广泛认为是有机化学中用途广泛的有机催化剂。这些化合物促进了各种不对称合成,包括羟醛缩合、曼尼希反应和迈克尔加成等。它们在合成杂环骨架中至关重要,而杂环骨架是 60% 以上的药物和农用化学品的基础,突出了它们在开发具有治疗潜力的新化学实体中的重要性 (Thorat 等,2022)。

在理解环境化学中的作用

对苯多羧酸 (BPCA) 的研究,这是一类在结构复杂性上与 7-[(5-羟基吡啶-3-羰基)-氨基]-庚酸相关的化合物,提供了对土壤和水生系统中缩合有机物的见解。这项研究有助于理解热解黑碳和有机物的定性和定量分析,阐明了生态系统中污染物和有机物分布的环境行为 (Chang 等,2018)。

癌症治疗的潜力

7-甲基胡桃醌等类似化合物已显示出多种药理活性,包括抗菌、抗真菌、抗癌、抗结核、抗炎和抗病毒活性。这些化合物的半合成已被描述,为治疗应用中的未来研究和增值成就提供了一条途径 (Mbaveng & Kuete, 2014)。

生物技术和生产

通过生物技术方法生产氨基酸及其衍生物在制药工业中具有重要意义。这些方法主要利用专门开发的谷氨酸棒杆菌或大肠杆菌突变体,展示了生物技术在氨基酸工业生产中的重要作用。这种生产对于开发新药和了解癌症和其他疾病中的代谢过程至关重要 (Ivanov 等,2013)。

属性

IUPAC Name |

7-[(5-hydroxypyridine-3-carbonyl)amino]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c16-11-7-10(8-14-9-11)13(19)15-6-4-2-1-3-5-12(17)18/h7-9,16H,1-6H2,(H,15,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCBUOAQGBKVRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C(=O)NCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365101 |

Source

|

| Record name | 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid | |

CAS RN |

325970-23-8 |

Source

|

| Record name | 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

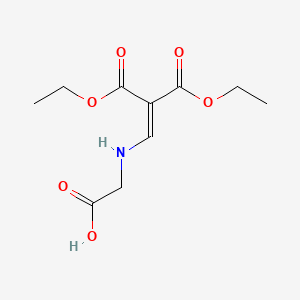

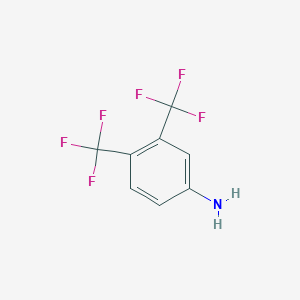

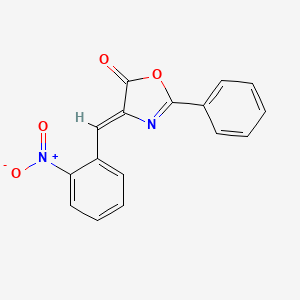

![2-[(4-Methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B1300905.png)

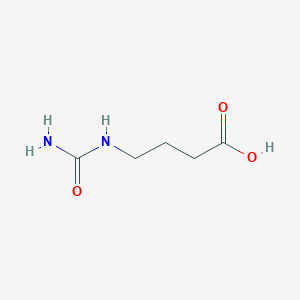

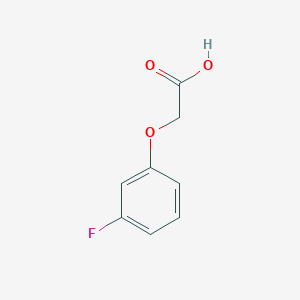

![4-{[(5-Hydroxypyridin-3-yl)-carbonyl]amino}butanoic acid](/img/structure/B1300913.png)

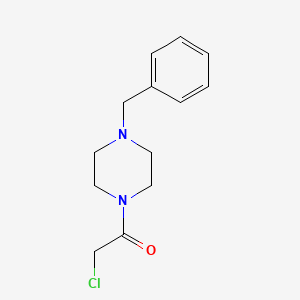

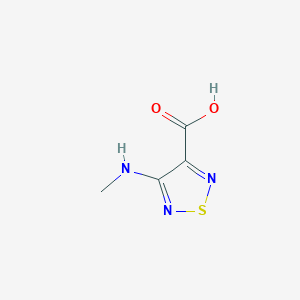

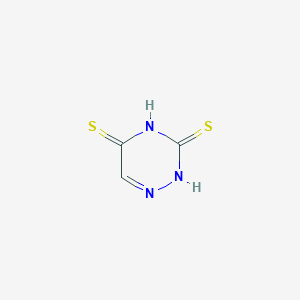

![4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid](/img/structure/B1300926.png)